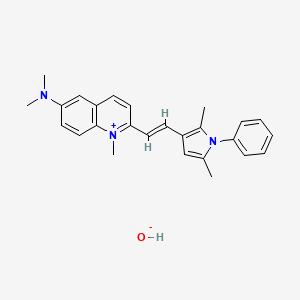
Pyrvinium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrvinium hydroxide is a chemical compound belonging to the cyanine dye family. It is known for its anthelmintic properties, primarily used to treat pinworm infestations.
Preparation Methods
The synthesis of pyrvinium hydroxide involves several steps. One common method is based on the Skraup synthesis and Paal-Knorr synthesis . These methods involve the reaction of quinoline derivatives with various reagents under controlled conditions. Industrial production methods often utilize these synthetic routes with modifications to optimize yield and purity.
Chemical Reactions Analysis
Pyrvinium hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions with different reagents, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrvinium hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe due to its unique optical properties.
Biology: this compound is employed in studies involving mitochondrial function and cellular respiration.
Industry: This compound is used in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of pyrvinium hydroxide involves several pathways:
Mitochondrial Inhibition: This compound inhibits mitochondrial respiration complex I, leading to decreased ATP production and increased production of reactive oxygen species (ROS).
WNT Pathway Suppression: It suppresses the WNT signaling pathway by activating casein kinase 1α, which plays a crucial role in cancer cell proliferation.
Glucose Uptake Interference: This compound interferes with glucose uptake by cells, further inhibiting cellular metabolism.
Comparison with Similar Compounds
Pyrvinium hydroxide shares similarities with other compounds in the cyanine dye family, such as pyrvinium pamoate and pyrvinium chloride. it is unique in its specific inhibitory effects on mitochondrial function and the WNT signaling pathway . Other similar compounds include:
Pyrvinium Pamoate: Known for its anti-cancer properties and use in treating pinworm infestations.
Pyrvinium Chloride: Used for its improved water solubility and systemic distribution compared to pyrvinium pamoate.
This compound stands out due to its distinct chemical structure and specific biological activities, making it a valuable compound for various scientific and medical applications.
Properties
CAS No. |
641-69-0 |
|---|---|
Molecular Formula |
C26H29N3O |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;hydroxide |
InChI |
InChI=1S/C26H28N3.H2O/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H2/q+1;/p-1 |
InChI Key |
XSLHNXBPPDZDAU-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[OH-] |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















